1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to an imidazolone ring
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolone ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the imidazolone intermediate.
Addition of the Hydrazino Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-1H-indole: This compound shares the chlorobenzyl group but has an indole ring instead of an imidazolone ring.
4-Chlorobenzyl Chloride: This simpler compound contains only the chlorobenzyl group and is often used as a precursor in the synthesis of more complex molecules.
Hydrazino Derivatives: Compounds with hydrazino groups are known for their reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-hydrazinyl-4H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-8-3-1-7(2-4-8)6-15-9(16)5-13-10(15)14-12/h1-4H,5-6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKHCVGVIZZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N1)NN)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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